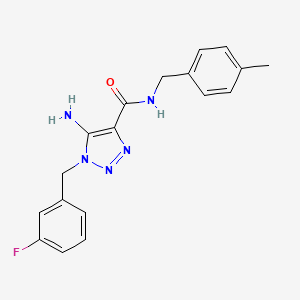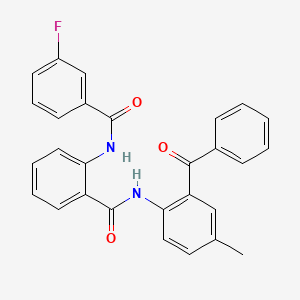
N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoyl Intermediate: The initial step could involve the acylation of 2-amino-4-methylbenzoic acid with benzoyl chloride in the presence of a base such as pyridine.
Amidation Reaction: The benzoyl intermediate is then reacted with 3-fluorobenzoyl chloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzamides.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
- N-(2-benzoylphenyl)-2-(3-fluorobenzamido)benzamide
- N-(2-benzoyl-4-methylphenyl)-2-(4-fluorobenzamido)benzamide
- N-(2-benzoyl-4-methylphenyl)-2-(3-chlorobenzamido)benzamide
Uniqueness
N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom, in particular, can enhance its metabolic stability and binding affinity to biological targets.
属性
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-[(3-fluorobenzoyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21FN2O3/c1-18-14-15-25(23(16-18)26(32)19-8-3-2-4-9-19)31-28(34)22-12-5-6-13-24(22)30-27(33)20-10-7-11-21(29)17-20/h2-17H,1H3,(H,30,33)(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMGUCPSIMXUBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-bromo-3,4-dihydrospiro[1,3-benzoxazine-2,1'-cyclobutan]-4-one](/img/structure/B2790931.png)
![2-[(oxan-4-yl)methoxy]-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide](/img/structure/B2790934.png)
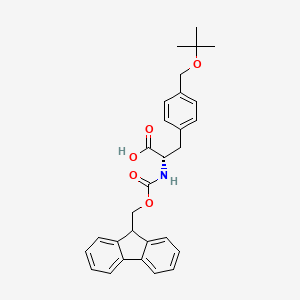
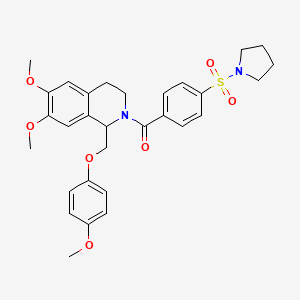
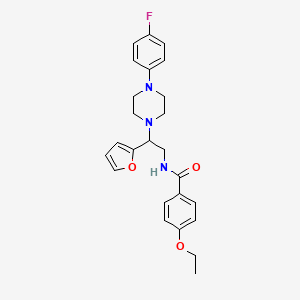
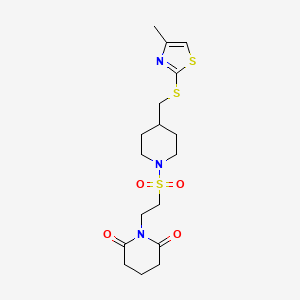
![5-bromo-N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2790945.png)
![3-(2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-hydroxyethyl)benzonitrile](/img/structure/B2790947.png)
![N-(4-chlorophenyl)-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2790948.png)
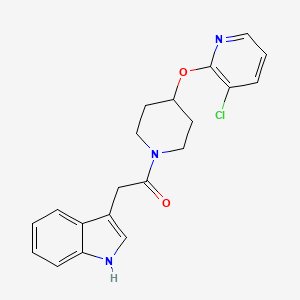
![5-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2790950.png)
![2-Chloro-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B2790951.png)
![N-(2-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2790952.png)
